Methyl 5-bromo-2-methylnicotinate
Overview
Description
Methyl 5-bromo-2-methylnicotinate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the nicotinate ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-methylnicotinate can be synthesized through several methods. One common synthetic route involves the bromination of 2-methylnicotinic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 5-azido-2-methylnicotinate or 5-thiocyanato-2-methylnicotinate.
Oxidation: Formation of 5-bromo-2-methylnicotinic acid or 5-bromo-2-methylpyridine-3-carboxaldehyde.
Reduction: Formation of 5-bromo-2-methyl-3-pyridinemethanol.
Scientific Research Applications
Methyl 5-bromo-2-methylnicotinate is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-methylnicotinate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-methoxynicotinate
- Ethyl 5-bromo-2-methylnicotinate
- 5-Bromo-2-methylnicotinonitrile
- 5-Bromo-2-methylpyridin-3-ol
Uniqueness
Methyl 5-bromo-2-methylnicotinate is unique due to its specific substitution pattern on the nicotinate ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
IUPAC Name |
methyl 5-bromo-2-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSAODVBMBLKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743770 | |
Record name | Methyl 5-bromo-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215916-40-7 | |
Record name | Methyl 5-bromo-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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